

# An In-depth Technical Guide to Bromanilic Acid (CAS 4370-59-6)

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## Compound of Interest

Compound Name: *Bromanilic acid*

Cat. No.: *B121760*

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## Introduction

**Bromanilic acid**, with the CAS registry number 4370-59-6, is a halogenated p-benzoquinone derivative. Its chemical name is 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone. This compound has garnered interest in various scientific fields due to its unique chemical structure and properties. It serves as a valuable building block in organic synthesis and has been investigated for its potential applications in materials science, particularly as a ferroelectric material, and for its antimicrobial properties. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential mechanisms of action of **bromanilic acid**.

## Chemical and Physical Properties

**Bromanilic acid** is a light yellow to brown crystalline powder.<sup>[1][2]</sup> Its core structure consists of a benzoquinone ring substituted with two bromine atoms and two hydroxyl groups. This substitution pattern significantly influences its chemical reactivity and physical characteristics. A summary of its key properties is presented in the tables below.

## Table 1: General and Physical Properties of Bromanilic Acid

Property	Value	Source(s)
CAS Number	4370-59-6	[1][3][4][5][6][7][8][9]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> O <sub>4</sub>	[1][3][5][7][8]
Molecular Weight	297.89 g/mol	[1][3][8]
Appearance	Light yellow to brown powder/crystal	[1][2]
Melting Point	270 °C (decomposes >255 °C)	[5][6][8]
Boiling Point	328.5 ± 42.0 °C (Predicted)	[6]
Density	2.53 g/cm <sup>3</sup> (Predicted)	[6]
pKa	1.34 ± 0.50 (Predicted)	[6]
Solubility	DMSO (Slightly), Methanol (Slightly)	[6][8]

**Table 2: Chemical Identifiers of Bromanilic Acid**

Identifier	Value	Source(s)
IUPAC Name	2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione	[10]
SMILES	<chem>OC1=C(Br)C(=O)C(O)=C(Br)C1=O</chem>	[10]
InChI Key	GMZWPTALVQRAFV-UHFFFAOYSA-N	[10]
Synonyms	2,5-Dibromo-3,6-dihydroxy-p-benzoquinone, 2,5-Dibromo-3,6-dihydroxyquinone	[1][2][3][5][8][11]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **bromanilic acid**. While a comprehensive set of experimental spectra is not readily available in the public domain, the following information has been compiled from available resources.

## Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for **bromanilic acid** is available from the NIST WebBook. The spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

- O-H stretch: A broad band is expected in the region of 3200-3600  $\text{cm}^{-1}$  due to the hydroxyl groups.
- C=O stretch: Strong absorption bands corresponding to the quinone carbonyl groups are expected in the region of 1630-1680  $\text{cm}^{-1}$ .
- C=C stretch: Bands for the carbon-carbon double bonds of the quinone ring are expected around 1600  $\text{cm}^{-1}$ .
- C-Br stretch: Absorption due to the carbon-bromine bonds would appear in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

## NMR Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **bromanilic acid** are not readily available. However, predicted chemical shifts can be estimated based on the structure:

- $^1\text{H}$  NMR: A single resonance is expected for the two equivalent hydroxyl protons. The chemical shift would be highly dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: Due to the symmetry of the molecule, three distinct carbon signals are expected: one for the carbonyl carbons, one for the carbons bearing the hydroxyl groups, and one for the carbons bonded to bromine. The carbonyl carbons would appear significantly downfield (typically  $>170$  ppm).

## UV-Visible Spectroscopy

The UV-Vis spectrum of **bromanilic acid** is expected to show absorptions characteristic of a substituted benzoquinone. Phenolic acids with a benzoic acid framework typically have their  $\lambda_{\text{max}}$  in the 200 to 290 nm range.[11]

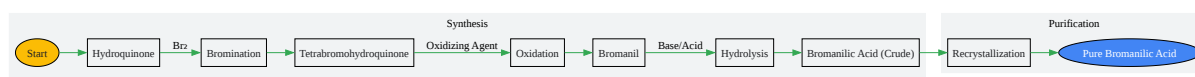
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **bromanilic acid** are not widely published. However, based on general chemical principles and procedures for related compounds, the following methodologies can be proposed.

### Synthesis of Bromanilic Acid

A potential synthetic route to **bromanilic acid** could involve the bromination of a suitable precursor like hydroquinone, followed by oxidation. A published procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones starts from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), suggesting that **bromanilic acid** could potentially be synthesized via a substitution reaction on bromanil.

Proposed Synthesis Workflow:



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Caption: Proposed workflow for the synthesis and purification of **bromanilic acid**.

Methodology (Hypothetical):

- **Bromination of Hydroquinone:** Hydroquinone could be reacted with an excess of bromine in a suitable solvent system. The reaction of hydroquinone with bromine in solvents like acetic acid or methanol can lead to the formation of bromanil.[7]

- Hydrolysis of Bromanil: The resulting tetrabromo-p-benzoquinone (bromanil) could then be subjected to hydrolysis under acidic or basic conditions to replace two of the bromine atoms with hydroxyl groups, yielding **bromanilic acid**.
- Purification by Recrystallization: The crude **bromanilic acid** can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and should be one in which **bromanilic acid** has high solubility at elevated temperatures and low solubility at room temperature.

## Purity Determination by Iodometric Titration

The purity of quinones can often be determined by iodometric titration. This method relies on the oxidation of iodide ions by the quinone to form iodine, which is then titrated with a standard solution of sodium thiosulfate.

Protocol Outline:

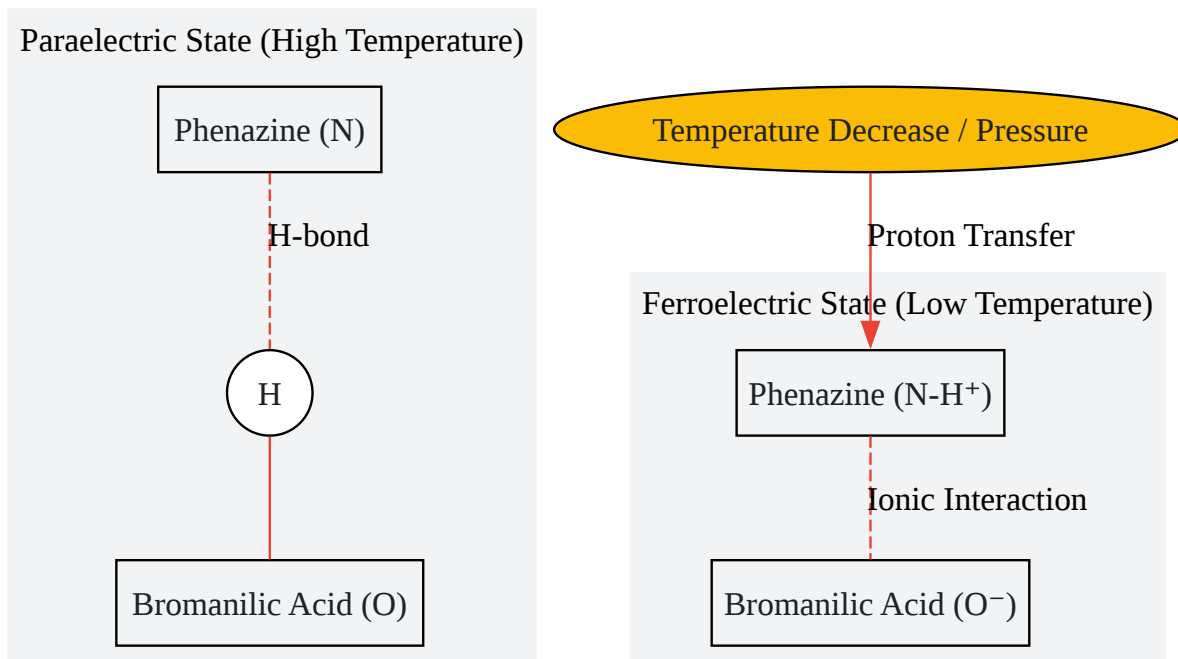
- A precisely weighed sample of **bromanilic acid** is dissolved in an appropriate solvent.
- An excess of potassium iodide (KI) solution is added. **Bromanilic acid** will oxidize the iodide to iodine.
- The liberated iodine is then titrated with a standardized solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) using a starch indicator.
- The endpoint is reached when the blue color of the starch-iodine complex disappears.
- The purity of the **bromanilic acid** can be calculated from the stoichiometry of the reaction.

## Potential Applications and Mechanisms of Action

### Ferroelectric Properties

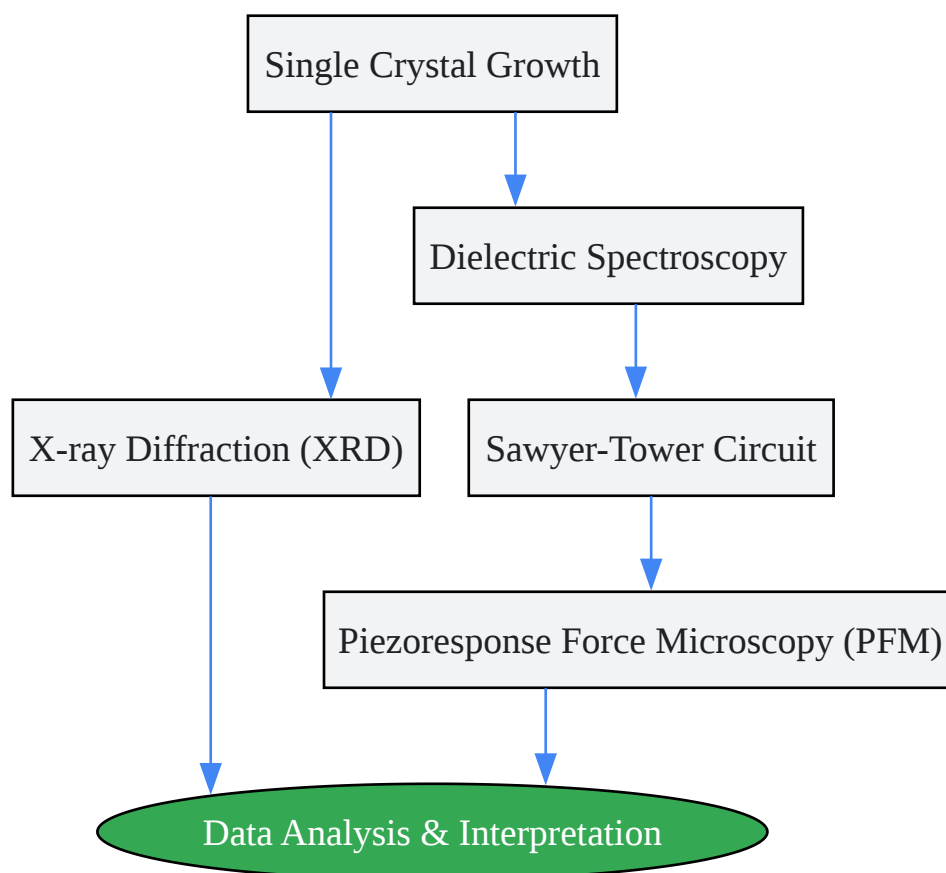
**Bromanilic acid**, in a co-crystal with phenazine, exhibits ferroelectric properties. This phenomenon is attributed to proton transfer within the hydrogen bonds between the phenazine and **bromanilic acid** molecules. This proton transfer leads to a charge separation and the generation of a spontaneous electric polarization.

## Proton Transfer Mechanism:

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Caption: Proton transfer mechanism in the phenazine-**bromanilic acid** ferroelectric co-crystal.

Workflow for Characterization of Ferroelectric Properties:



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Caption: Experimental workflow for the characterization of ferroelectric materials.

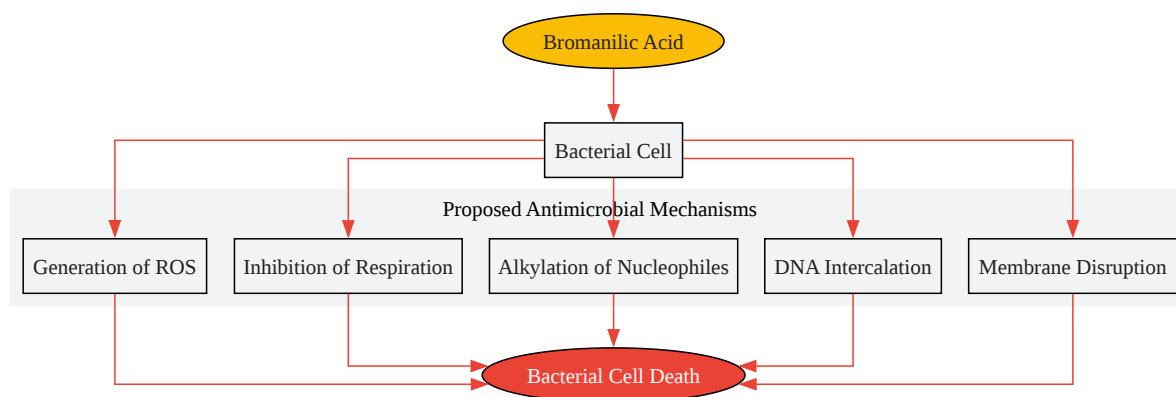
## Antimicrobial Activity

Quinones, including halogenated derivatives, are known to possess antimicrobial activity. While the specific mechanism for **bromanilic acid** has not been elucidated, the general mechanisms for quinones against bacteria involve multiple targets.

Proposed Antimicrobial Mechanisms of Quinones:

- **Generation of Reactive Oxygen Species (ROS):** Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components like DNA, proteins, and lipids.
- **Inhibition of Cellular Respiration:** Quinones can interfere with the electron transport chain, disrupting cellular energy production.

- **Alkylation of Cellular Nucleophiles:** The electrophilic nature of the quinone ring allows it to react with nucleophilic groups in proteins and enzymes (e.g., sulfhydryl groups of cysteine residues), leading to their inactivation.
- **DNA Intercalation:** Some quinones can intercalate into the DNA double helix, interfering with replication and transcription.
- **Membrane Disruption:** Quinones can interact with the cell membrane, altering its permeability and leading to leakage of cellular contents.



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Caption: Generalized proposed antimicrobial mechanisms of action for quinone compounds.

## Safety and Handling

**Bromanilic acid** is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[3][4]</sup>

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

## Conclusion

**Bromanilic acid** is a versatile compound with potential applications in materials science and as a bioactive molecule. Its ferroelectric properties, stemming from proton transfer in co-crystals, make it an interesting subject for further research in the development of organic electronic materials. Furthermore, its anticipated antimicrobial activity, characteristic of halogenated quinones, warrants further investigation to elucidate its specific mechanism of action and potential as a therapeutic agent. This technical guide provides a foundational understanding of the core properties of **bromanilic acid** to aid researchers in their future studies and applications of this compound. Further experimental work is required to fully characterize its spectral properties and to develop detailed and optimized synthetic and analytical protocols.

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